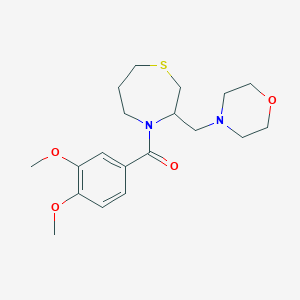

(3,4-Dimethoxyphenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

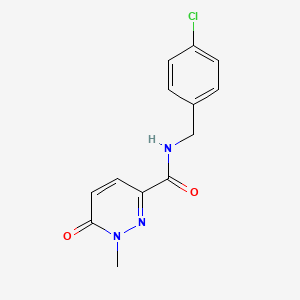

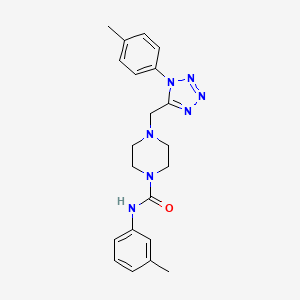

The compound is a complex organic molecule. It contains functional groups such as methoxy (-OCH3), morpholino (a type of secondary amine), and thiazepan (a seven-membered ring containing one sulfur and one nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, was synthesized and its bromination was investigated in different conditions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, bis(3,4-dimethoxyphenyl)methanone, a related compound, has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a molar refractivity of 82.8±0.3 cm3 .Scientific Research Applications

Anticancer Research

This compound exhibits potential as a therapeutic agent in anticancer research. Its structure allows it to act as an inhibitor of NF-κB, a protein complex that controls DNA transcription and cell survival . By inhibiting NF-κB, this compound could be used to prevent the proliferation of cancer cells, making it a valuable asset in the development of new anticancer drugs.

Antibacterial and Antifungal Applications

The compound’s molecular framework has shown efficacy in combating bacterial and fungal infections. Its ability to interfere with the cell wall synthesis of microbes makes it a candidate for developing new antibacterial and antifungal agents, which is crucial given the rise of antibiotic-resistant strains .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. This compound has demonstrated anti-inflammatory properties, which could be harnessed to treat conditions where inflammation is a significant concern, such as arthritis and asthma .

Immunological Modulation

The compound may serve as an immunological modulator. It can potentially influence the immune system’s response, which is beneficial for treating autoimmune diseases and allergies, where the immune system reacts inappropriately to harmless substances .

Neuroprotective Effects

Neuroinflammation is implicated in many brain disorders. This compound has shown promise in reducing neuroinflammation by inhibiting microglial activation, which could lead to new treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Material Science

The tetrahydroquinoline moiety present in this compound is used in the production of new materials. It serves as an important precursor for more complex molecules with applications in material science, such as the development of organic semiconductors and photovoltaic cells .

Synthesis of Complex Molecules

Due to its structural complexity, this compound is used as a precursor in the synthesis of more complex bioactive molecules. This application is particularly relevant in pharmaceutical research, where complex molecules are often needed for drug development .

Green Chemistry

The synthesis of this compound involves green chemistry principles, such as the use of deep eutectic solvents in the Povarov reaction. This approach minimizes the environmental impact of chemical synthesis, making it an example of sustainable chemical practices .

Mechanism of Action

Target of Action

Similar compounds with a dimethoxyphenyl structure have been found to interact with various receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJCMVMBHKIMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)